molecular formula C18H17ClN4O2S B2874598 1-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline CAS No. 1796940-31-2

1-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline

Cat. No. B2874598
CAS RN: 1796940-31-2
M. Wt: 388.87
InChI Key: IGWCYAXCWQXNIN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a sulfonyl group, an imidazole ring, and a tetrahydroquinoline structure. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. For example, imidazole rings can be synthesized through the condensation of an aldehyde with a primary amine and a primary amide .


Molecular Structure Analysis

The compound has a complex structure with several rings. The imidazole ring is a five-membered ring with two nitrogen atoms. The tetrahydroquinoline is a four-ring structure with one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, and the imidazole ring might participate in acid-base reactions .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds with similar structures have been found to have a wide range of biological activities, including antibacterial, antifungal, and antitumor activities .

properties

IUPAC Name

1-(6-chloro-5-methylpyridin-3-yl)sulfonyl-3-imidazol-1-yl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-13-8-16(10-21-18(13)19)26(24,25)23-11-15(22-7-6-20-12-22)9-14-4-2-3-5-17(14)23/h2-8,10,12,15H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWCYAXCWQXNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)N2CC(CC3=CC=CC=C32)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline

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